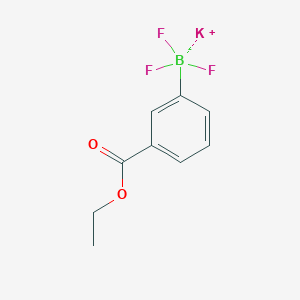

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

説明

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is a useful research compound. Its molecular formula is C9H9BF3KO2 and its molecular weight is 256.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boron-containing compounds like Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, targeting electrophilic carbon atoms in aryl halides .

Mode of Action

In a Suzuki-Miyaura reaction, the boron compound forms a complex with a palladium catalyst. This complex then undergoes transmetallation with an aryl halide, transferring the phenyl group from the boron to the palladium. Finally, the palladium complex undergoes reductive elimination to form a new carbon-carbon bond .

Action Environment

The efficacy and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .

生物活性

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a member of the organotrifluoroborate family, known for their stability and utility as nucleophilic reagents in organic synthesis. Its structure can be represented as follows:

- Chemical Formula : C10H10BF3KO2

- Molecular Weight : 256.09 g/mol

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of this compound. In a controlled experiment involving mice, various doses were administered to evaluate their effects on pain relief. The findings indicated that doses as low as 5 mg/kg significantly reduced pain induced by acetic acid, suggesting a potent analgesic effect.

- Mechanism of Action : The antinociceptive effect appears to involve central α2-adrenergic and serotonergic pathways rather than opioid systems, as evidenced by the lack of effect from naloxone, an opioid antagonist .

- Toxicological Assessment : Toxicological evaluations showed no significant alterations in liver and kidney function parameters when compared to control groups, indicating a favorable safety profile for further pharmacological studies .

Biochemical Parameters

The compound's impact on various biochemical parameters was assessed in studies involving oral administration to mice. Key findings include:

- Lipid Peroxidation : No significant differences in lipid peroxidation levels were observed between treated and control groups, suggesting minimal oxidative stress .

- Enzymatic Activity : Activities of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), along with renal function markers like creatinine levels, remained unchanged after treatment .

| Parameter | Control Group | Treated Group (5 mg/kg) | Treated Group (100 mg/kg) |

|---|---|---|---|

| AST (U/L) | 45 | 44 | 43 |

| ALT (U/L) | 35 | 34 | 36 |

| Creatinine (mg/dL) | 0.8 | 0.79 | 0.78 |

| Lipid Peroxidation (nmol/mg protein) | 2.5 | 2.4 | 2.5 |

Study on Antinociceptive Mechanism

A study conducted by researchers focused on the antinociceptive effects of this compound using an acetic acid-induced pain model in mice. The results demonstrated that the compound effectively reduced pain perception without affecting motor coordination or inducing significant side effects.

特性

IUPAC Name |

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLYCQQUJRHVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。